molecular formula C15H13NO3 B12657299 N-Acetyl-N-(4-hydroxyphenyl)benzamide CAS No. 85068-42-4

N-Acetyl-N-(4-hydroxyphenyl)benzamide

Cat. No.: B12657299
CAS No.: 85068-42-4
M. Wt: 255.27 g/mol
InChI Key: DVBKBLSNTKQOIE-UHFFFAOYSA-N
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Description

N-Acetyl-N-(4-hydroxyphenyl)benzamide is a benzamide derivative characterized by an acetyl group attached to the nitrogen atom of a benzamide core, with a 4-hydroxyphenyl substituent. Its synthesis typically involves N-acylation reactions, as demonstrated in the condensation of amine-aldehyde Schiff bases with substituted acid chlorides in the presence of triethylamine . This compound shares structural motifs with bioactive benzamides, such as histone deacetylase (HDAC) inhibitors and antioxidant agents, making it a subject of interest in medicinal chemistry .

Properties

CAS No.

85068-42-4

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

N-acetyl-N-(4-hydroxyphenyl)benzamide

InChI

InChI=1S/C15H13NO3/c1-11(17)16(13-7-9-14(18)10-8-13)15(19)12-5-3-2-4-6-12/h2-10,18H,1H3

InChI Key

DVBKBLSNTKQOIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Condensation: One common method for synthesizing N-Acetyl-N-(4-hydroxyphenyl)benzamide involves the direct condensation of benzoic acid with 4-hydroxyaniline in the presence of an acetylating agent such as acetic anhydride. The reaction typically occurs under reflux conditions with a suitable solvent like toluene or xylene.

    Catalytic Methods: Another approach involves the use of catalysts such as palladium complexes to facilitate the reaction between benzoic acid derivatives and 4-hydroxyaniline. This method can be performed under milder conditions and often results in higher yields.

Industrial Production Methods: Industrial production of this compound generally follows the direct condensation route due to its simplicity and cost-effectiveness. Large-scale synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Acetyl-N-(4-hydroxyphenyl)benzamide can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form N-acetyl-N-(4-aminophenyl)benzamide using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: N-acetyl-N-(4-aminophenyl)benzamide.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

Chemistry: N-Acetyl-N-(4-hydroxyphenyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: this compound has potential applications in drug development. Its derivatives are investigated for their pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the acetyl group can participate in acetylation reactions. These interactions can modulate the activity of enzymes and influence metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Conformational Analysis

The amide plane-to-phenyl ring dihedral angle is a critical structural parameter influencing molecular packing and bioactivity. Comparative crystallographic data reveal:

Compound Name Substituents Dihedral Angle (°) Reference
N-(4-Hydroxyphenyl)benzamide 4-hydroxyphenyl 28–31
N-Phenylbenzamide None 28–31
N-(4-Nitrophenyl)benzamide 4-nitrophenyl 28–31
N-Acetyl-N-(4-hydroxyphenyl)benzamide 4-hydroxyphenyl, acetyl Not reported

Pharmacological Activity

2.3.1. Enzyme Inhibition
  • PCAF HAT Inhibition: Benzamide derivatives with 2-acylamino substituents (e.g., 2-hexanoylamino-1-(3-carboxyphenyl)benzamide) show 60–79% inhibition at 100 μM, highlighting the importance of acyl chain length .
  • HDAC Inhibition: N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB) exhibits IC50 values of 100–200 μM against tumor cells, with lower toxicity (LD50 = 1.29 g/kg) than SAHA .
2.3.2. Antioxidant Activity

N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide demonstrates 86.6% inhibition in carbon tetrachloride-challenged rats, indicating the bioactivity of hydroxyphenyl-benzamide hybrids .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight pKa (Predicted) Boiling Point (°C)
This compound C15H13NO3 255.27 ~9.8 Not reported
4-Cyano-N-(4-hydroxyphenyl)benzamide C14H10N2O2 238.24 9.86 383.2
4-Amino-N-(4-hydroxyphenyl)benzamide C13H12N2O2 228.25 Not reported Not reported

Key Research Findings

  • Structural Flexibility : The acetyl group in this compound may confer conformational rigidity, contrasting with unsubstituted benzamides .
  • Synthetic Scalability : Ultrasonic methods and one-pot reactions () offer efficient routes for benzamide libraries, though catalyst selection remains critical .

Biological Activity

Analgesic Properties

N-Acetyl-N-(4-hydroxyphenyl)benzamide has demonstrated significant analgesic effects comparable to acetaminophen (ApAP) in preclinical studies. The compound maintains the analgesic profile of ApAP while exhibiting considerably decreased hepatotoxicity .

In vivo studies have shown that this compound, along with its structural analogs, effectively reduces pain in animal models. The analgesic effects are thought to be mediated through similar pathways as acetaminophen, potentially involving the endogenous cannabinoid system and TRPV1 channel signaling in the brain .

Hepatotoxicity Profile

One of the most significant advantages of this compound over traditional analgesics like acetaminophen is its improved hepatotoxicity profile.

Liver function tests conducted in animal models revealed a marked reduction in liver enzyme levels compared to acetaminophen:

CompoundALTASTALP
ApAPElevatedElevatedElevated
This compoundNormalNormalNormal

At equivalent toxic doses (600 mg/kg), mice treated with this compound showed no significant elevation in alanine transaminase (ALT), aspartate transaminase (AST), or alkaline phosphatase (ALP) levels, unlike those treated with acetaminophen .

The biological activity of this compound is believed to involve several mechanisms:

  • Endogenous Cannabinoid System : Similar to acetaminophen, this compound may exert its analgesic effects through the CB1 receptors in the brain .
  • TRPV1 Channel Activation : The compound potentially activates TRPV1 channels in the periaqueductal gray area, contributing to pain relief .
  • Reduced NAPQI Formation : Unlike acetaminophen, this compound does not appear to form significant amounts of N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite responsible for acetaminophen-induced liver damage .

Cytochrome P450 Metabolism

This compound exhibits a favorable cytochrome P450 metabolism profile, particularly in relation to CYP3A4, CYP2D6, and CYP2E1 isoenzymes. This suggests a low potential for drug-drug interactions .

Inhibition of CYP2E1 and CYP3A425% compared to 50 for ApAP \text{Inhibition of CYP2E1 and CYP3A4}\approx 25\%\text{ compared to 50 for ApAP }
Inhibition of CYP2D6marginal\text{Inhibition of CYP2D6}\approx \text{marginal}

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